(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
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Overview
Description
This compound contains several functional groups including a nitro group, a carboxamide group, a furan ring, and a benzo[d]thiazol-2(3H)-ylidene group. These groups are common in many pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be planar due to the presence of conjugated systems and aromatic rings. The electron-deficient nature of the thiazole ring might enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
The compound could potentially undergo reactions typical for its functional groups. For example, the nitro groups could be reduced to amines, and the carboxamide could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of nitro groups and a carboxamide could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Anti-Infective Applications
Thiazolides, including derivatives of nitazoxanide (NTZ), exhibit potent anti-infective properties against a wide range of pathogens. They are effective against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The presence of a nitro group in these compounds is crucial for activities against anaerobic or microaerophilic parasites and bacteria. Interestingly, intracellular parasites and viruses are susceptible to non-nitro-thiazolides with equal or higher effectiveness. Moreover, nitro- and bromo-thiazolides have shown efficacy against proliferating mammalian cells, suggesting their potential in cancer therapy. The reduction of the nitro group into a toxic intermediate is key in microaerophilic bacteria and parasites, whereas in mammalian cells, bromo- and nitro-thiazolides trigger apoptosis, possibly explaining their activities against intracellular pathogens (Hemphill, Müller, & Müller, 2012).
Antimicrobial and Anticancer Evaluation
Thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials, demonstrating the versatility of thiazole-based compounds in addressing multiple health issues. Specific derivatives showed significant activity against microbes and cancer cells, highlighting the importance of structural modifications in enhancing the biological activities of these compounds (Deep et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O7S/c1-25-7-6-17-10-3-2-9(18(21)22)8-12(10)27-15(17)16-14(20)11-4-5-13(26-11)19(23)24/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWKUCZWKOOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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